molecular formula C10H18N2O2 B1467177 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine CAS No. 1483600-57-2

4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine

Cat. No.: B1467177
CAS No.: 1483600-57-2
M. Wt: 198.26 g/mol
InChI Key: OHORNGCLMBEGPI-UHFFFAOYSA-N
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Description

4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine is a chemical compound used in various scientific research areas. Its applications range from drug synthesis to catalysis. The compound has a molecular weight of 284.24 .


Synthesis Analysis

Azetidines, such as this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability translates into both facile handling and unique reactivity .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.24 . The compound is stored at room temperature and is in the form of an oil .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antitubercular Activities

    Researchers have developed analogues involving azetidine compounds that have been examined for antimicrobial activity against various bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the potential of azetidine derivatives in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

  • Synthetic Applications

    Azetidine and its derivatives, such as azetidin-3-ones, are highlighted for their utility in the synthesis of functionalized azetidines. These compounds serve as versatile substrates that could be instrumental in generating a wide range of biologically active molecules, showcasing their significance in drug synthesis and discovery (Ye, He, & Zhang, 2011).

  • Chemical Synthesis and Ligand Development

    Azetidine derivatives have been utilized in the development of ligands for enantioselective catalysis. For instance, the synthesis of aminophosphine phosphinites from azetidine precursors demonstrates their role in advancing asymmetric synthesis techniques, potentially impacting the production of chiral drugs (Pasquier et al., 2000).

  • Drug Discovery Building Blocks

    The development of 3-((hetera)cyclobutyl)azetidines as stretched analogues of traditional heterocycles like piperidine, piperazine, and morpholine, offers new perspectives for drug discovery. These compounds, with their larger size and increased conformational flexibility, could serve as advanced building blocks in lead optimization programs, potentially leading to the discovery of novel therapeutic agents (Feskov et al., 2019).

Safety and Hazards

The safety information for 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions . Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .

Properties

IUPAC Name

azetidin-3-yl-(2,6-dimethylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7-5-12(6-8(2)14-7)10(13)9-3-11-4-9/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHORNGCLMBEGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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